molecular formula C8H11F3O3 B2584757 4-(Trifluoromethoxy)cyclohexanecarboxylic acid CAS No. 1227187-82-7

4-(Trifluoromethoxy)cyclohexanecarboxylic acid

Cat. No.: B2584757
CAS No.: 1227187-82-7
M. Wt: 212.168
InChI Key: QGMWMYHMLLIPMI-UHFFFAOYSA-N
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Description

4-(Trifluoromethoxy)cyclohexanecarboxylic acid is a fluorinated organic compound with the molecular formula C8H11F3O3. This compound is characterized by the presence of a trifluoromethoxy group attached to a cyclohexane ring, which is further connected to a carboxylic acid group. The trifluoromethoxy group imparts unique chemical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethoxy)cyclohexanecarboxylic acid typically involves the introduction of the trifluoromethoxy group into a cyclohexane derivative. One common method is the trifluoromethoxylation of cyclohexanecarboxylic acid derivatives using specific reagents and catalysts. The reaction conditions often require controlled temperatures and the presence of a base to facilitate the formation of the trifluoromethoxy group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethoxy)cyclohexanecarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents and temperature control .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the carboxylic acid group may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can lead to the formation of various substituted cyclohexane derivatives .

Scientific Research Applications

4-(Trifluoromethoxy)cyclohexanecarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Trifluoromethoxy)cyclohexanecarboxylic acid involves its interaction with molecular targets through the trifluoromethoxy group. This group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Trifluoromethoxy)cyclohexanecarboxylic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This makes it valuable in applications requiring specific interactions with biological targets or unique chemical reactivity .

Properties

IUPAC Name

4-(trifluoromethoxy)cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3O3/c9-8(10,11)14-6-3-1-5(2-4-6)7(12)13/h5-6H,1-4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGMWMYHMLLIPMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)O)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227187-82-7
Record name 4-(trifluoromethoxy)cyclohexane-1-carboxylic acid
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